molecular formula C12H21NO3 B14789836 tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B14789836
M. Wt: 227.30 g/mol
InChI Key: SSIJALKTEBLKKA-NXEZZACHSA-N
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Description

(1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves a diastereomerically selective cyclization reaction. This method does not require a separate epimerization step, making it more efficient . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

(1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[310]hexane-3-carboxylate apart is its bicyclic structure and specific stereochemistry

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10-/m1/s1

InChI Key

SSIJALKTEBLKKA-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)C2CCO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCO

Origin of Product

United States

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